Welcome to the BenchChem Online Store!
molecular formula C14H9N3O2 B8604072 2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione CAS No. 97677-78-6

2H,5H-Spiro[imidazolidine-4,5'-indeno[1,2-b]pyridine]-2,5-dione

Cat. No. B8604072
M. Wt: 251.24 g/mol
InChI Key: IWQGQMSNBHBREN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04540700

Procedure details

4-Aza-9-fluorenone (Aldrich Chemical Co.), (2.4 g, 13.3 mmol), KCN (2.0 g, 30.7 mmol) and ammonium carbonate (5.0 g) in 80% ethanol (50 cc) were placed in a thick walled glass pressure reactor. The mixture was heated at 110°-115° C. for 12 hours. The reaction vessel was cooled and ice water (200 mL) was added to the reaction mixture. Dilute hydrochloric acid was added until pH was approximately 8 and the solid was collected by filtration. The collected solid was dissolved in 5% sodium hydroxide and treated with activated charcoal and filtered through a Celite (diatomaceous earth filter aid) pad. The solution was adjusted to pH 7-8 by the addition of 1N hydrochloric acid. The resulting precipitate was collected on a filter, washed with cold water and dried to yield a sample of dl-spiro-(4-azafluorene-9,4'-imidazolidine)-2',5'-dione (1.4 g) having a melting point of 311°-312° C. with dec., m/e+ . 251 for C14H9N3O2.
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1[C:13]2[C:12](=O)[C:11]3[C:6](=[CH:7][CH:8]=[CH:9][CH:10]=3)[C:5]=2[N:4]=[CH:3][CH:2]=1.[C-]#N.[K+].[C:18](=[O:21])([O-])[O-].[NH4+:22].[NH4+:23].Cl.[CH2:25]([OH:27])C>>[NH:22]1[C:25](=[O:27])[C:12]2([C:13]3[CH:1]=[CH:2][CH:3]=[N:4][C:5]=3[C:6]3[C:11]2=[CH:10][CH:9]=[CH:8][CH:7]=3)[NH:23][C:18]1=[O:21] |f:1.2,3.4.5|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C1=CC=NC=2C3=CC=CC=C3C(C12)=O
Name
Quantity
2 g
Type
reactant
Smiles
[C-]#N.[K+]
Name
Quantity
5 g
Type
reactant
Smiles
C([O-])([O-])=O.[NH4+].[NH4+]
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
ice water
Quantity
200 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated at 110°-115° C. for 12 hours
Duration
12 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction vessel was cooled
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
DISSOLUTION
Type
DISSOLUTION
Details
The collected solid was dissolved in 5% sodium hydroxide
ADDITION
Type
ADDITION
Details
treated with activated charcoal
FILTRATION
Type
FILTRATION
Details
filtered through a Celite (diatomaceous earth filter aid) pad
ADDITION
Type
ADDITION
Details
The solution was adjusted to pH 7-8 by the addition of 1N hydrochloric acid
CUSTOM
Type
CUSTOM
Details
The resulting precipitate was collected on a filter
WASH
Type
WASH
Details
washed with cold water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N1C(NC2(C1=O)C1=CC=CC=C1C=1N=CC=CC12)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.